2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
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Description
2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C22H18Cl2N4O2S and its molecular weight is 473.37. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound contains an imidazole ring, which is a common feature in many biologically active molecules . Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets of this compound could be numerous and would depend on the specific substituents present in the molecule.
Mode of action
The mode of action of imidazole derivatives can vary greatly depending on their specific structure and the target they interact with. For example, some imidazole derivatives have been found to inhibit the growth of Mycobacterium tuberculosis .
Pharmacokinetics
The ADME properties of the compound would depend on its specific structure. Generally, imidazole derivatives are expected to have good solubility due to the presence of the polar imidazole ring .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound targets a bacterial enzyme, it could result in the inhibition of bacterial growth .
Action environment
Environmental factors such as pH and temperature could influence the compound’s action, efficacy, and stability. For example, the ionization state of the imidazole ring could change with pH, potentially affecting the compound’s interaction with its targets .
Properties
IUPAC Name |
2-[1-benzyl-5-(3,4-dichlorophenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N4O2S/c1-14-9-20(27-30-14)26-21(29)13-31-22-25-11-19(16-7-8-17(23)18(24)10-16)28(22)12-15-5-3-2-4-6-15/h2-11H,12-13H2,1H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRUHBSJXNTPMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2CC3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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